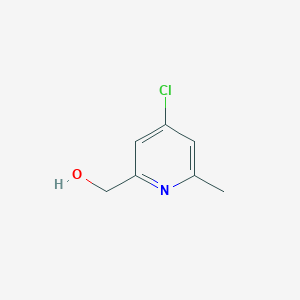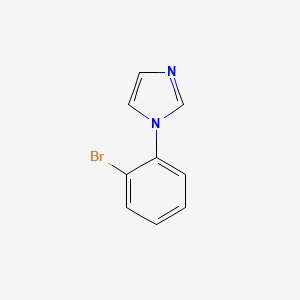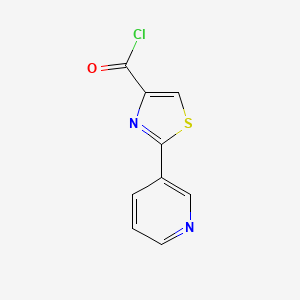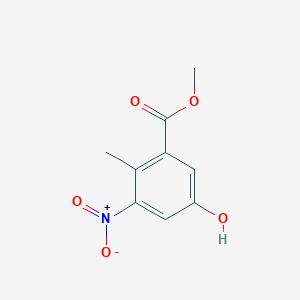
(4-Chloro-6-methylpyridin-2-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, including condensation and reduction processes. For example, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved through the double reduction of cyclic sulfonamide precursors, which were prepared using an intramolecular Heck reaction followed by reduction of the alkene . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involved the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods could potentially be adapted for the synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of chemical compounds. The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was solved by direct methods and refined, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron . Similarly, the crystal structure of a Schiff base compound related to pyridine derivatives was determined, showing a nearly coplanar arrangement of the benzene and pyridine rings . These studies provide insights into the typical structural features of pyridine derivatives that could be relevant to (4-Chloro-6-methylpyridin-2-yl)methanol.
Chemical Reactions Analysis
The chemical behavior of pyridine derivatives in reactions is an important aspect of their analysis. For instance, the electrochemical oxidation of catechol and 4-methylcatechol in methanol was studied, leading to the synthesis of o-benzoquinone derivatives . Although not directly related to (4-Chloro-6-methylpyridin-2-yl)methanol, this study demonstrates the reactivity of methylated pyridine compounds in electrochemical environments, which could be relevant for understanding the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their interactions with other molecules. A study on the mixtures of 4-methylpyridine with various alcohols presented new experimental data on densities and viscosities, discussing the association of mixture components due to self-association of alcohol molecules and cross-association between alcohol and 4-methylpyridine . These findings could provide a basis for predicting the behavior of (4-Chloro-6-methylpyridin-2-yl)methanol in solution and its interactions with other chemical entities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Novel Compounds
A study by Percino et al. (2005) describes the synthesis of a new compound from the condensation reaction of (6-methylpyridin-2-yl)methanol. This research highlights the potential of (4-Chloro-6-methylpyridin-2-yl)methanol in synthesizing new chemical entities with distinct molecular structures (Percino et al., 2005).
Crystallography and Molecular Structure
Another study by Percino et al. (2007) examined the molecular and crystal structure of a co-crystal formed from a reaction involving (6-methylpyridin-2-yl)methanol. This study provides insights into the crystalline structures that can be achieved with this compound (Percino et al., 2007).
Chemical Reactions and Properties
Chemical Reactivity and Formation of Complexes
Inomata and Suenaga (2014) conducted a study demonstrating the reaction of tris[(6-methylpyridin-2-yl)methyl]amine with cobalt compounds, leading to the formation of a complex with interesting properties. This showcases the reactivity of derivatives of (4-Chloro-6-methylpyridin-2-yl)methanol in forming metal complexes (Inomata & Suenaga, 2014).
Thermo-solvatochromism Studies
Research by Tada et al. (2003) on thermo-solvatochromism in binary water–alcohol mixtures involved derivatives of pyridine, indicating the potential of (4-Chloro-6-methylpyridin-2-yl)methanol in such studies. This research contributes to the understanding of solvatochromic behavior in different solvent mixtures (Tada et al., 2003).
Propiedades
IUPAC Name |
(4-chloro-6-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIABQWETIDWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627845 | |
| Record name | (4-Chloro-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-6-methylpyridin-2-yl)methanol | |
CAS RN |
98280-32-1 | |
| Record name | (4-Chloro-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)






